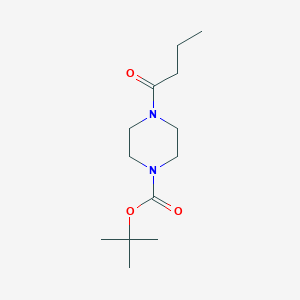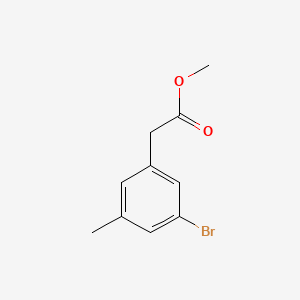![molecular formula C12H24N2O3 B6614651 tert-butyl N-[2-hydroxy-2-(piperidin-4-yl)ethyl]carbamate CAS No. 903587-91-7](/img/structure/B6614651.png)
tert-butyl N-[2-hydroxy-2-(piperidin-4-yl)ethyl]carbamate
Übersicht
Beschreibung
Tert-butyl N-[2-hydroxy-2-(piperidin-4-yl)ethyl]carbamate, or TBHEC, is a synthetic organic compound that has been widely used for a variety of applications in scientific research. TBHEC is a versatile molecule that can be used as a reagent, catalyst, or inhibitor in a variety of laboratory experiments. TBHEC has been used to catalyze reactions, inhibit enzymes, and serve as a substrate for enzyme-catalyzed reactions. TBHEC has also been used to study the biochemical and physiological effects of various compounds in laboratory experiments.
Wirkmechanismus
TBHEC is a versatile molecule that can be used as a reagent, catalyst, or inhibitor in a variety of laboratory experiments. TBHEC acts as a catalyst in the reaction of tert-butyl alcohol with 2-hydroxy-2-(piperidin-4-yl)ethyl carbamate in the presence of a base, such as sodium hydroxide, to form the tert-butyl ester of 2-hydroxy-2-(piperidin-4-yl)ethyl carbamate. TBHEC also acts as an inhibitor in the hydrolysis of the tert-butyl ester to form TBHEC. TBHEC has also been used to study the biochemical and physiological effects of various compounds in laboratory experiments.
Biochemical and Physiological Effects
TBHEC has been used to study the biochemical and physiological effects of various compounds in laboratory experiments. TBHEC has been used to study the effects of various compounds on cellular processes, such as cell proliferation and apoptosis. TBHEC has also been used to study the effects of various drugs on biochemical and physiological processes. TBHEC has been used to study the effects of various compounds on enzyme activity, protein-protein interactions, and the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
TBHEC is a versatile molecule that can be used as a reagent, catalyst, or inhibitor in a variety of laboratory experiments. The advantages of using TBHEC in laboratory experiments include its low cost, ease of synthesis, and its ability to catalyze reactions, inhibit enzymes, and serve as a substrate for enzyme-catalyzed reactions. The limitations of using TBHEC in laboratory experiments include its high toxicity and the potential for contamination of the reaction mixture.
Zukünftige Richtungen
TBHEC is a versatile molecule that has many potential applications in scientific research. Potential future directions for TBHEC include its use in the study of protein-protein interactions, the regulation of gene expression, and the effects of various drugs on biochemical and physiological processes. TBHEC could also be used to study the effects of various compounds on cellular processes, such as cell proliferation and apoptosis. TBHEC could also be used to study the effects of various compounds on enzyme activity. Finally, TBHEC could be used to study the effects of various compounds on the immune system.
Wissenschaftliche Forschungsanwendungen
TBHEC has been used in a variety of scientific research applications. TBHEC has been used as a reagent, catalyst, or inhibitor in a variety of laboratory experiments. TBHEC has been used to catalyze reactions, inhibit enzymes, and serve as a substrate for enzyme-catalyzed reactions. TBHEC has also been used to study the biochemical and physiological effects of various compounds in laboratory experiments. TBHEC has been used in the study of enzyme kinetics, protein-protein interactions, and the effects of various drugs on biochemical and physiological processes. TBHEC has also been used to study the effects of various compounds on cellular processes, such as cell proliferation and apoptosis.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-hydroxy-2-piperidin-4-ylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-8-10(15)9-4-6-13-7-5-9/h9-10,13,15H,4-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVGLISFAATIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCNCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6614569.png)
![4-hydroxy-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6614584.png)
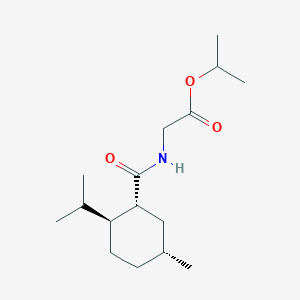
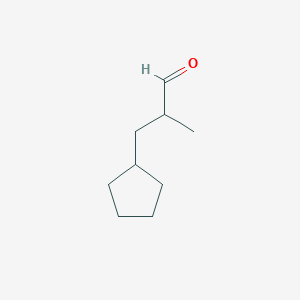
![6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one](/img/structure/B6614621.png)

![6-methanesulfonylimidazo[1,2-a]pyrimidine](/img/structure/B6614634.png)


![3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid](/img/structure/B6614648.png)
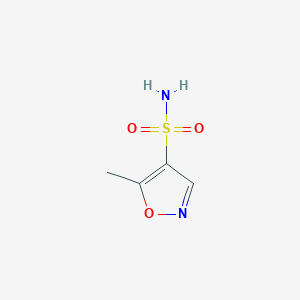
![[(2R)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6614660.png)
